Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate is a versatile pyrrole compound with a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable chemical in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.
Scientific Research Applications
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an isopentyl group.
4-Amino-1-methylpyrazole: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate stands out due to its unique isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
MBUILOBKOKFZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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